5-Bromo-4-methyl-1,3-oxazole hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

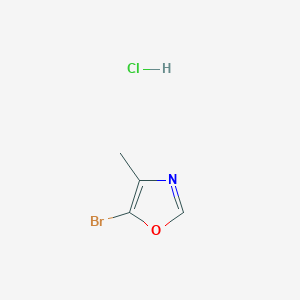

5-Bromo-4-methyl-1,3-oxazole hydrochloride is a chemical compound with the CAS Number: 1955498-47-1. It has a molecular weight of 198.45 . The compound is a powder and is stored at a temperature of 4 degrees Celsius .

Synthesis Analysis

The synthesis of 1,3-oxazoles, such as 5-Bromo-4-methyl-1,3-oxazole hydrochloride, involves several methods. One method involves the direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates . Another method involves the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles .Molecular Structure Analysis

The InChI code for 5-Bromo-4-methyl-1,3-oxazole hydrochloride is 1S/C4H4BrNO.ClH/c1-3-4(5)7-2-6-3;/h2H,1H3;1H . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

The chemical reactions involving 1,3-oxazoles are diverse. For instance, palladium-catalyzed C-5 arylation of oxazoles is preferred in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents . Other reactions involve the use of α-bromo ketones and amines in a CO2/photoredox-cocatalyzed tandem oxidative cyclization to prepare substituted oxazoles .Physical And Chemical Properties Analysis

5-Bromo-4-methyl-1,3-oxazole hydrochloride is a powder with a molecular weight of 198.45 . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Drug Discovery and Medicinal Chemistry

Isoxazoles serve as privileged scaffolds in drug discovery due to their prevalence in commercially available drugs. Researchers have explored metal-free synthetic routes for isoxazole synthesis to overcome the limitations associated with metal-catalyzed reactions (e.g., high costs, toxicity, and waste generation). These alternative synthetic strategies offer eco-friendly and efficient ways to access isoxazoles with significant biological interests .

Cytotoxic Effects and Anticancer Potential

Studies have investigated the cytotoxic effects of 3,4,5-trisubstituted isoxazoles, including derivatives of 5-bromo-4-methyl-1,3-oxazole. These compounds have been evaluated for their impact on leukemia cells and their potential as anticancer agents .

Oxazolidinone Synthesis

The compound’s bromomethyl group can participate in reactions leading to oxazolidinones. For instance, a Darzens condensation of α-chloroacetamide with aromatic aldehydes yields 3-aryl-2,3-epoxypropionamides, which can be further converted to oxazolidinones .

Quinoline Derivatives

5-Bromo-4-methyl-1,3-oxazole hydrochloride has been involved in the synthesis of symmetrical diether quinolines. These derivatives exhibit interesting properties and may find applications in various fields .

Palladium-Catalyzed Direct Arylation

Researchers have developed a straightforward route for synthesizing 2-(hetero)arylated and 2,5-di(hetero)arylated oxazoles. This involves regiocontrolled palladium-catalyzed direct arylation of ethyl oxazole-4-carboxylate with iodo-, bromo-, and chloro(hetero)aromatics, providing access to diverse oxazole derivatives .

Expanding Chemical Space

The versatility of oxazoles, including 5-bromo-4-methyl-1,3-oxazole, allows medicinal chemists to expand the available drug-like chemical space. Robust synthetic methods for heterocyclic assembly contribute to accelerating drug discovery programs .

Safety and Hazards

Mechanism of Action

Target of Action

Oxazole compounds are known to interact with a variety of biological targets, including enzymes and receptors, due to their heterocyclic nature .

Mode of Action

For instance, they can undergo nucleophilic induced fragmentation of the oxazole carboxamide bond, where electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack .

Biochemical Pathways

Oxazole compounds are known to be involved in a variety of biochemical processes due to their ability to interact with different biological targets .

Result of Action

The interaction of oxazole compounds with various biological targets can lead to a range of cellular responses .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets. For instance, the storage temperature for some oxazole compounds is recommended to be in an inert atmosphere at 2-8°C .

properties

IUPAC Name |

5-bromo-4-methyl-1,3-oxazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNO.ClH/c1-3-4(5)7-2-6-3;/h2H,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAUJJYPYZLVNKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=N1)Br.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-methyl-1,3-oxazole hydrochloride | |

CAS RN |

1955498-47-1 |

Source

|

| Record name | 5-bromo-4-methyl-1,3-oxazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-chlorophenyl)methyl]-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide](/img/structure/B2438737.png)

![1-(2-methoxyphenyl)-3-(3-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2438738.png)

![(E)-3-[4-(3-fluoropropoxy)phenyl]-N-[2-(3-pyridinyl)-4-pyrimidinyl]-2-propenamide](/img/structure/B2438743.png)

![6-(3-Methoxypropyl)-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2438748.png)

![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2438752.png)

![Methyl triazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2438755.png)